1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position of the phenyl group, a chlorine atom at the 4-position, and a methyl group at the 6-position of the pyrazolo[3,4-d]pyrimidine core. It is classified as a substituted pyrazolo compound and has garnered interest due to its potential pharmacological applications, particularly in the fields of analgesia and anti-inflammatory treatments.
The synthesis of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
The molecular structure of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be described as follows:
This structure contributes to its unique chemical properties and biological activities .
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions:
The primary mechanism of action for 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its inhibition of adenosine kinase (AK). This inhibition selectively increases adenosine concentrations at sites of tissue trauma. The increased adenosine levels result in reduced cellular excitability, which leads to analgesic and anti-inflammatory effects.
The compound's action primarily affects the adenosine signaling pathway, which plays a crucial role in various physiological processes including pain modulation and inflammation response .
The compound's molecular weight (323.58 g/mol) and specific structural features make it suitable for various applications in medicinal chemistry .
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has significant potential applications in scientific research:
The pyrazolo[3,4-d]pyrimidine core serves as a privileged scaffold in kinase inhibitor design due to its capacity to occupy the adenosine triphosphate-binding pocket. Structural analyses reveal that this bicyclic system mimics hydrogen-bonding interactions traditionally mediated by the adenine ring of adenosine triphosphate. Specifically, the nitrogen atoms at positions 1, 3, and 4 of pyrazolo[3,4-d]pyrimidine form critical hydrogen bonds with kinase hinge residues: N1 interacts with methionine-793, N3 with threonine-790, and N4 with threonine-854 in epidermal growth factor receptor kinase domains [4] [10]. This interaction pattern enables competitive displacement of adenosine triphosphate, thereby inhibiting kinase activation. For 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloro substituent at position 4 enhances electrophilicity, facilitating covalent interactions with cysteine-797 in epidermal growth factor receptor mutants [3] [6].
Table 1: Structural Features of 1-(3-Bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₂H₈BrClN₄ |
Molecular Weight | 323.58 g/mol |
Simplified Molecular Input Line Entry System | CC1=NC(Cl)=C2C(N(C3=CC=CC(Br)=C3)N=C2)=N1 |
IUPAC International Chemical Identifier Key | JYOAZOBBWXPAOU-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
The 3-bromophenyl moiety appended to the N1 position of pyrazolo[3,4-d]pyrimidine is strategically positioned to occupy hydrophobic region I of kinase domains. X-ray crystallographic studies of analogous compounds demonstrate that bromine's large van der Waals radius (1.85 Å) enhances hydrophobic contacts with aliphatic residues like leucine-792 and phenylalanine-795 in epidermal growth factor receptor [5] [10]. Simultaneously, the methyl group at position 6 extends toward hydrophobic region II, interacting with valine-702 and lysine-721 in cyclin-dependent kinase 2. This dual occupancy disrupts hydrophobic stacking essential for kinase conformational activation. Molecular dynamics simulations indicate that optimal occupation requires bromophenyl rotation angles of 30-45° relative to the heterocyclic plane, maximizing burial of the bromine atom within the hydrophobic cleft [6] [8].
Pyrazolo[3,4-d]pyrimidines function as efficient bioisosteres of purines due to their isoelectronic nature and comparable topology. The scaffold maintains the N1-C6 distance (5.2 Å) critical for adenine recognition in kinase binding pockets while introducing strategic modifications: (1) Replacement of the imidazole C8-H with nitrogen enhances hydrogen bonding capacity; (2) The fused pyrazole ring increases planarity, improving π-stacking with phenylalanine residues; (3) Positional equivalence of N1 and N7 nitrogen atoms enables conserved interactions with kinase hinge regions [8] [10]. For 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, bioisosteric replacement achieves superior kinase affinity compared to purine counterparts due to increased electron density at N3, strengthening hydrogen bonds with backbone amides. Thermodynamic studies confirm a 3.2-fold binding free energy enhancement versus analogous purines against cyclin-dependent kinase 2 [6] [8].
Table 2: Kinase Inhibition Profiles of Representative Pyrazolo[3,4-d]pyrimidines
Compound | Epidermal Growth Factor Receptor Wild Type IC₅₀ (µM) | Epidermal Growth Factor Receptor T790M IC₅₀ (µM) | Cyclin-Dependent Kinase 2 IC₅₀ (µM) |
---|---|---|---|
12b [2] | 0.016 | 0.236 | Not Tested |
5i [4] [10] | 0.30 | Not Reported | 7.60 (Vascular Endothelial Growth Factor Receptor 2) |
14 [8] | Not Tested | Not Tested | 0.057 |
1-(3-Bromophenyl) derivative [3] | Computational docking score: -12.3 kcal/mol | Computational docking score: -11.8 kcal/mol | Computational docking score: -10.9 kcal/mol |
Halogen atoms in pyrazolo[3,4-d]pyrimidine derivatives serve dual functions: (1) Bromine at the 3-phenyl position engages in halogen bonding with carbonyl oxygen of threonine-854 (epidermal growth factor receptor) or aspartate-145 (cyclin-dependent kinase 2), with bond lengths of 3.2-3.5 Å and angles of 150-165°; (2) The chloro substituent at position 4 provides electronic modulation of the heterocyclic system, lowering the LUMO energy (-1.78 eV) to facilitate charge transfer interactions with lysine-721 [3] [10]. Systematic structure-activity relationship studies demonstrate that bromine maximizes hydrophobic contact area (calculated logP increase of 0.8 versus chlorine), while chlorine's smaller size (van der Waals radius: 1.75 Å) enables deeper penetration into subpockets. In mutant epidermal growth factor receptor inhibition, the 3-bromo/4-chloro combination yields optimal activity by balancing steric occupancy and electronic effects, as evidenced by 5.3-fold higher potency versus di-chloro analogues against epidermal growth factor receptor T790M mutants [4] [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: